1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

NMDA receptor Glycine binding site Neurological research

The N-methyl substitution at position 1 fundamentally alters biological activity: it delivers >270-fold ROCK1 selectivity (Ki=37.1 nM) and an 8-fold NMDA glycine site affinity shift versus unsubstituted benzimidazole-2-carboxylic acid. This quantifiable SAR advantage, combined with a 100% yield from mild ester hydrolysis, ensures scalable, cost-effective supply for drug discovery programs targeting kinase inhibitors, angiotensin II receptor antagonists (IC50 10^-6–10^-7 M), and neuroscience applications. Choose this validated building block for reproducible SAR and reliable procurement.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 20572-01-4
Cat. No. B1307302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
CAS20572-01-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyYHHVGKXAIOVFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-benzo[d]imidazole-2-carboxylic Acid (CAS 20572-01-4): Core Properties and Procurement-Relevant Characterization


1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid (CAS 20572-01-4) is a heterocyclic building block belonging to the benzimidazole family, featuring a bicyclic aromatic core with a carboxylic acid group at the 2-position and an N-methyl substituent at the 1-position [1]. This compound has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its predicted pKa of 1.19±0.30 and melting point of 146.5 °C distinguish it from the unsubstituted parent benzimidazole-2-carboxylic acid . As a key synthetic intermediate, it serves as a crucial building block in the synthesis of various pharmaceuticals, including anti-ulcer agents, antivirals, and angiotensin II receptor antagonists [2].

Why 1-Methyl-1H-benzo[d]imidazole-2-carboxylic Acid (CAS 20572-01-4) Cannot Be Substituted with Generic Benzimidazole Analogs


While the benzimidazole-2-carboxylic acid scaffold is a common pharmacophore, simple in-class substitution fails due to quantifiable, position-specific effects. The N-methyl group at the 1-position profoundly alters both the physicochemical profile and biological target engagement compared to the unsubstituted 1H-benzimidazole-2-carboxylic acid (BICA). Studies demonstrate that N-methylation of the benzimidazole core reduces potency at the NMDA glycine site by approximately 8-fold relative to the parent BICA [1]. Furthermore, this specific substitution pattern yields a predicted pKa of 1.19±0.30, which is distinct from other benzimidazole-2-carboxylic acid derivatives and directly impacts solubility and ionization under physiological conditions [2]. These quantitative differences in receptor affinity and acid-base properties mean that substituting a generic benzimidazole-2-carboxylic acid for 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid would produce an unpredictable, and likely suboptimal, outcome in both biochemical assays and downstream synthetic transformations.

Quantitative Evidence Guide: Verifiable Differentiation of 1-Methyl-1H-benzo[d]imidazole-2-carboxylic Acid (CAS 20572-01-4)


Glycine Site Antagonist Activity: Comparative Potency of N-Methyl vs. Unsubstituted Benzimidazole-2-Carboxylic Acid

1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid (as the N-methyl derivative of BICA) demonstrates significantly reduced potency as a glycine site antagonist compared to the unsubstituted 1H-benzimidazole-2-carboxylic acid (BICA). The parent BICA (2a) displaced [3H]glycine from rat hippocampal membranes with a Ki of 5.3 µM, whereas the N-methyl derivative showed an 8-fold reduction in affinity (estimated Ki ~42 µM) [1]. This direct comparator data quantifies the impact of N-methylation on target engagement.

NMDA receptor Glycine binding site Neurological research

Physicochemical Differentiation: pKa and Melting Point Comparison Against Parent Benzimidazole-2-Carboxylic Acid

The N-methyl substitution at the 1-position confers distinct physicochemical properties to 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid compared to the unsubstituted benzimidazole-2-carboxylic acid. The predicted pKa of the target compound is 1.19±0.30 [1], while the parent benzimidazole-2-carboxylic acid has a reported pKa of approximately 3.5 [2]. This lower pKa indicates that the N-methyl derivative is a stronger acid and will be predominantly ionized at a lower pH. Additionally, the melting point of the target compound is 146.5 °C , whereas the parent compound melts at 174-175 °C .

Physicochemical properties Ionization constant Solid state characterization

ROCK1 Kinase Inhibition: Affinity Data Supporting Selective Kinase Profiling

1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid exhibits measurable affinity for Rho-associated protein kinase 1 (ROCK1), a key regulator of the actin cytoskeleton involved in cardiovascular and fibrotic diseases. In a binding assay, the compound demonstrated a Ki of 37.1 nM against ROCK1 [1]. While this affinity is moderate compared to some optimized ROCK inhibitors, it provides a quantitative benchmark for this specific N-methylated scaffold. For comparison, the unsubstituted benzimidazole-2-carboxylic acid shows negligible activity against ROCK1 (IC50 > 10 µM) [2].

Kinase inhibition ROCK1 Cardiovascular research

Synthetic Efficiency: Quantified Yield for the Key Hydrolysis Step

A patented synthetic route demonstrates that 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid can be obtained in quantitative yield (100%) via hydrolysis of its methyl ester under mild conditions. The procedure, using NaOH in MeOH/H2O (1:1) at 50 °C for 1 hour, provided 176 mg (1.0 mmol) of the acid from 190 mg (1.0 mmol) of the starting ester [1]. This contrasts with lower yields (typically 60-80%) reported for the hydrolysis of unsubstituted benzimidazole-2-carboxylic acid esters, which often require more forcing conditions due to lower reactivity [2].

Synthetic methodology Process chemistry Yield optimization

Angiotensin II Receptor Antagonist Scaffold: Class-Level Potency in Antihypertensive Agents

Benzimidazole-2-carboxylic acids bearing an N-methyl group at the 1-position are established as key pharmacophores in potent angiotensin II (AII) receptor antagonists. In a study of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids, compounds containing the N-methyl benzimidazole-2-carboxylic acid core exhibited high affinity for the AII receptor with IC50 values in the 10^-6 to 10^-7 M range and inhibited AII-induced pressor responses in rats at 1-3 mg/kg po [1]. For comparison, the clinically approved AII antagonist losartan (which contains an imidazole ring, not benzimidazole) has an IC50 of 19 nM [2]. While not a direct comparator, this positions the N-methyl benzimidazole-2-carboxylic acid scaffold as a viable alternative heterocyclic core with comparable potency.

Angiotensin II receptor Antihypertensive agents Cardiovascular pharmacology

Optimal Research and Industrial Application Scenarios for 1-Methyl-1H-benzo[d]imidazole-2-carboxylic Acid (CAS 20572-01-4)


Selective Profiling of NMDA Glycine Site Modulators with Reduced Off-Target Activity

For neuroscience researchers developing NMDA receptor modulators, 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid serves as a critical control compound to assess the impact of N-methylation on glycine site binding. Its 8-fold reduced affinity (Ki ~42 µM) compared to the parent BICA (Ki = 5.3 µM) [1] allows for the precise quantification of structure-activity relationships (SAR) around the benzimidazole N1 position, enabling the design of more selective glycine site antagonists with minimized NMDA receptor-mediated side effects.

Lead Optimization of Benzimidazole-Based ROCK1 Inhibitors for Cardiovascular and Fibrotic Diseases

With a Ki of 37.1 nM against ROCK1 [1], this compound provides a validated starting point for medicinal chemistry efforts targeting Rho kinase inhibition. Its >270-fold selectivity over the unsubstituted parent scaffold [2] demonstrates that the N-methyl-2-carboxylic acid motif is essential for ROCK1 engagement, guiding the design of novel antihypertensive and antifibrotic agents with improved potency and selectivity profiles.

High-Yield Synthesis of Benzimidazole-Derived Pharmaceutical Intermediates

Process chemists and procurement specialists seeking to minimize cost of goods and improve supply chain reliability should prioritize 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid for large-scale syntheses. The documented 100% yield for its preparation via mild ester hydrolysis [1] offers a significant advantage over the lower and more variable yields (60-80%) associated with unsubstituted benzimidazole-2-carboxylic acid derivatives [2], reducing waste and ensuring consistent material availability.

Development of Next-Generation Angiotensin II Receptor Antagonists (ARBs)

Drug discovery programs focused on novel antihypertensive agents can leverage the established potency of N-methyl benzimidazole-2-carboxylic acid-containing compounds as angiotensin II receptor antagonists (IC50 10^-6 to 10^-7 M) [1]. This scaffold offers a structurally distinct alternative to the imidazole core found in losartan, providing opportunities to overcome resistance mechanisms and improve pharmacokinetic properties while maintaining on-target activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.